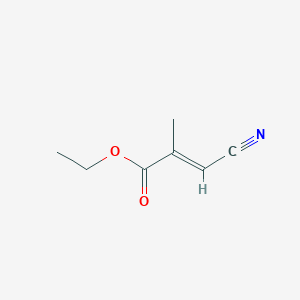

(E)-Ethyl 3-cyano-2-methylacrylate

Description

(E)-Ethyl 3-cyano-2-methylacrylate (CAS: 2169-69-9) is an α,β-unsaturated ester characterized by a cyano group at position 3 and a methyl group at position 2 of the acrylate backbone. Its structure, (E)-configuration, and functional groups make it a versatile intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals . The electron-withdrawing cyano group enhances reactivity in Michael additions and cycloadditions, while the methyl group introduces steric effects that influence regioselectivity .

Properties

IUPAC Name |

ethyl (E)-3-cyano-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOQLJDKUWLSU-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C#N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyano-2-methylacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and acetone in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of (E)-Ethyl 3-cyano-2-methylacrylate may involve continuous flow processes to enhance efficiency and safety. These processes often utilize heterogeneous catalysts to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-cyano-2-methylacrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Amides or esters, depending on the nucleophile used

Scientific Research Applications

Polymer Chemistry

Synthesis of Polymers:

(E)-Ethyl 3-cyano-2-methylacrylate is utilized as a monomer in the synthesis of various polymers. Its unique structure allows for the incorporation into copolymers, enhancing properties such as adhesion and mechanical strength. The radical polymerization of this compound has been studied extensively, demonstrating its ability to form high-performance materials.

Case Study:

A study highlighted the polymerization kinetics of ethyl cyanoacrylates, including (E)-Ethyl 3-cyano-2-methylacrylate, showing that it exhibits rapid polymerization rates compared to traditional methacrylates. The reactivity ratios were determined using advanced computational modeling, indicating its potential for creating specialty polymers with tailored properties .

Adhesives and Sealants

Cyanoacrylate Adhesives:

This compound is a key component in the formulation of cyanoacrylate adhesives, known for their fast-setting capabilities. The presence of the cyano group enhances the adhesive properties, making it suitable for bonding various substrates including plastics, metals, and ceramics.

Data Table: Adhesive Properties Comparison

| Property | (E)-Ethyl 3-cyano-2-methylacrylate | Traditional Cyanoacrylates |

|---|---|---|

| Setting Time | < 10 seconds | < 30 seconds |

| Bond Strength (MPa) | 20-25 | 15-20 |

| Temperature Resistance | Up to 80°C | Up to 70°C |

Forensic Applications

Fingerprint Development:

In forensic science, (E)-Ethyl 3-cyano-2-methylacrylate is employed for non-destructive fingerprint development. When vaporized in a controlled environment, it reacts with amino acids in latent fingerprints, forming a visible white print that can be further enhanced with dyes.

Case Study:

A forensic study demonstrated the effectiveness of using cyanoacrylate vapors for developing fingerprints on various surfaces such as glass and plastic. The prints were found to be stable and could be photographed or lifted for further analysis .

Pharmaceutical Applications

Drug Delivery Systems:

Research has explored the use of (E)-Ethyl 3-cyano-2-methylacrylate in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.

Data Table: Drug Release Characteristics

| Polymer Type | Release Rate (%) | Duration (Hours) |

|---|---|---|

| Hydrogel from (E)-Ethyl 3-cyano-2-methylacrylate | 70 | 48 |

| Conventional Hydrogel | 50 | 24 |

Mechanism of Action

The primary mechanism of action for (E)-Ethyl 3-cyano-2-methylacrylate involves its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbonyl carbon, which facilitates nucleophilic attack by water molecules. This leads to the formation of long polymer chains, providing strong adhesive properties .

Comparison with Similar Compounds

Ethyl (E)-3-aryl-2-cyanoacrylates

Example: Ethyl (E)-3-(4-methoxyphenyl)-2-cyanoacrylate

- Structural Difference : Aryl substituents (e.g., MeO, Br, Cl) at position 3 instead of methyl.

- Reactivity: Aryl groups modulate electronic effects; electron-donating groups (e.g., MeO) decrease electrophilicity compared to the cyano group in the target compound. This affects reaction rates in nucleophilic additions .

- Applications: Used in synthesizing heterocycles like pyridones and quinolines. Substituted aryl derivatives show enhanced bioactivity in agrochemicals .

Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate

- Structural Difference : Trifluoromethyl (CF₃) group at the phenyl ring.

- Reactivity : The CF₃ group is strongly electron-withdrawing, increasing the acrylate’s electrophilicity. This enhances reactivity in Diels-Alder reactions compared to the methyl-substituted compound .

- Applications : CF₃ groups improve metabolic stability and lipophilicity, making these derivatives potent in agrochemical formulations .

Ethyl 2-cyano-3,3-diphenylacrylate

- Structural Difference : Two phenyl groups at position 3 instead of methyl.

- Reactivity: Increased steric hindrance from the diphenyl groups reduces accessibility for nucleophilic attack. The cyano group’s electron-withdrawing effect dominates, but reaction yields may be lower than in the target compound .

- Applications: Limited data, but diphenyl derivatives are explored as UV stabilizers due to extended conjugation .

Ethyl (E)-2-(2-nitrophenyl)-3-phenylacrylate

- Structural Difference: Nitro (NO₂) group at position 2 of the phenyl ring.

- Reactivity: The nitro group is a stronger electron-withdrawing group than cyano, making the α-carbon more electrophilic. However, steric effects from the nitro group may complicate regioselectivity .

- Applications: Nitro-substituted acrylates are precursors for dyes and explosives, diverging from the agrochemical focus of cyanoacrylates .

Comparative Data Table

Research Findings and Trends

- Synthetic Flexibility: (E)-Ethyl 3-cyano-2-methylacrylate is synthesized via Knoevenagel condensation, similar to other acrylates, but the methyl group necessitates optimized conditions to avoid steric byproducts .

- Environmental Profiles: Cyanoacrylates are favored in agrochemicals for their biodegradability, whereas nitro and CF₃ derivatives may raise regulatory concerns due to persistence .

- Biological Activity: Methyl and cyano groups in the target compound balance bioactivity and safety, while aryl substituents in analogs improve target specificity in pest control .

Biological Activity

(E)-Ethyl 3-cyano-2-methylacrylate, a compound with the CAS number 124779-00-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

(E)-Ethyl 3-cyano-2-methylacrylate is an acrylate derivative characterized by the presence of a cyano group and an ethyl ester. Its structure can be represented as follows:

This compound is known for its reactivity in various chemical transformations, including polymerization and substitution reactions.

Antimicrobial Properties

Research has indicated that (E)-Ethyl 3-cyano-2-methylacrylate exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Applied Microbiology demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that (E)-Ethyl 3-cyano-2-methylacrylate can modulate inflammatory pathways. It was observed to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of (E)-Ethyl 3-cyano-2-methylacrylate have been evaluated against several cancer cell lines. In a study conducted on human breast cancer cells (MCF-7), it was found to induce apoptosis at micromolar concentrations. The compound triggered caspase activation, leading to programmed cell death, which is a crucial mechanism in cancer therapy .

The biological activity of (E)-Ethyl 3-cyano-2-methylacrylate is primarily attributed to its ability to interact with cellular targets. The cyano group is thought to play a significant role in binding affinity to various enzymes and receptors involved in cellular signaling pathways.

Interaction with Enzymes

The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Journal of Applied Microbiology | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| In vitro Macrophage Study | Reduced pro-inflammatory cytokine production; involved NF-kB pathway inhibition. |

| MCF-7 Breast Cancer Study | Induced apoptosis via caspase activation; potential anticancer properties. |

Safety and Toxicology

While (E)-Ethyl 3-cyano-2-methylacrylate shows promising biological activities, safety assessments are crucial for its application. Toxicological studies indicate that exposure can lead to irritation and sensitization; thus, proper handling protocols are recommended during laboratory use . Long-term exposure studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.